(Pyridin-2-yl)([1,2,3]triazolo[1,5-a]pyridin-3-yl)methanone
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Overview
Description
Methanone,2-pyridinyl[1,2,3]triazolo[1,5-a]pyridin-3-yl- is a heterocyclic compound that features a unique structure combining pyridine and triazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone,2-pyridinyl[1,2,3]triazolo[1,5-a]pyridin-3-yl- typically involves the reaction of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with appropriate heterocyclic amines and its diazonium salt . This reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound often involve the use of copper-catalyzed reactions. For instance, a copper-mediated C(sp3)–H amination strategy can be employed to form multiple C–N bonds in one pot, which is crucial for the efficient synthesis of N-heterocycles .
Chemical Reactions Analysis
Types of Reactions
Methanone,2-pyridinyl[1,2,3]triazolo[1,5-a]pyridin-3-yl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridin-2-yl-methanones.
Substitution: It can participate in substitution reactions with different reagents to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazonoyl chlorides, halo ketones, and organic azides . The reactions are typically carried out under mild conditions with the aid of transition metal catalysts such as copper .
Major Products
The major products formed from these reactions include pyrazolo[1,5-a]pyrimidines, pyrazolo[5,1-c]triazines, and thieno[2,3-b]pyridines .
Scientific Research Applications
Methanone,2-pyridinyl[1,2,3]triazolo[1,5-a]pyridin-3-yl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Methanone,2-pyridinyl[1,2,3]triazolo[1,5-a]pyridin-3-yl- involves its interaction with various molecular targets and pathways. The compound acts as an antimetabolite in purine biochemical reactions, which makes it effective against certain types of cancer cells . It also inhibits specific enzymes, such as HMG-CoA reductase and COX-2, which are involved in cholesterol synthesis and inflammation, respectively .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include pyrazolo[1,5-a]pyrimidines, pyrazolo[5,1-c]triazines, and thieno[2,3-b]pyridines .
Uniqueness
Methanone,2-pyridinyl[1,2,3]triazolo[1,5-a]pyridin-3-yl- is unique due to its combination of pyridine and triazole moieties, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications .
Properties
CAS No. |
10554-49-1 |
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Molecular Formula |
C12H8N4O |
Molecular Weight |
224.22 g/mol |
IUPAC Name |
pyridin-2-yl(triazolo[1,5-a]pyridin-3-yl)methanone |
InChI |
InChI=1S/C12H8N4O/c17-12(9-5-1-3-7-13-9)11-10-6-2-4-8-16(10)15-14-11/h1-8H |
InChI Key |
QKGQBNBVZVLUKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)C2=C3C=CC=CN3N=N2 |
Origin of Product |
United States |
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